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Potassium hydrogen oxalate

Cat. No.: B091296
CAS No.: 127-95-7
M. Wt: 128.13 g/mol
InChI Key: JMTCDHVHZSGGJA-UHFFFAOYSA-M
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Description

Contextualization within Oxalate (B1200264) Chemistry

Potassium hydrogen oxalate is an acid salt derived from the partial neutralization of oxalic acid with potassium hydroxide. recentscientific.com It is one of the most common salts of the hydrogenoxalate anion (HC₂O₄⁻). wikipedia.org Oxalate chemistry is a broad and historically significant field, with this compound, also known as "salt of sorrel," being one of the first oxalates to be isolated from plants. The oxalate ligand (C₂O₄²⁻) is a versatile building block in coordination chemistry due to its ability to act as a bidentate or bridging ligand, forming stable complexes with a wide range of metal ions. This characteristic is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs), where oxalate moieties link metal centers to create extended one-, two-, or three-dimensional structures. recentscientific.comresearchgate.net

The hydrogenoxalate anion in this compound introduces an additional layer of complexity and functionality. The presence of both a carboxylate group and a carboxylic acid group allows for a rich variety of hydrogen bonding interactions, which play a crucial role in the crystal engineering of supramolecular architectures. recentscientific.com This ability to form robust hydrogen-bonded networks, in conjunction with ionic interactions with the potassium cation, dictates the solid-state structure and, consequently, the material's properties. wikipedia.org

Significance in Contemporary Chemical Science and Material Development

The contemporary significance of this compound lies in its role as a versatile precursor for advanced materials with tailored properties. Its applications span several cutting-edge areas of chemical science:

Nonlinear Optical (NLO) Materials: A significant area of research focuses on the growth of single crystals of this compound and its hydrated form, this compound dihydrate (PHODH), for applications in nonlinear optics. recentscientific.comrecentscientific.com These semi-organic materials exhibit second-harmonic generation (SHG) and third-order NLO properties, which are crucial for technologies such as laser frequency conversion and optical switching. researchgate.netresearchgate.net The non-centrosymmetric crystal structure of some of these materials, a prerequisite for second-order NLO activity, arises from the specific arrangement of the hydrogen oxalate anions and the potassium cations within the crystal lattice. recentscientific.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound is a key reagent in the synthesis of heterometallic oxalate-bridged coordination polymers and MOFs. iucr.orgmdpi.comscirp.orgnih.gov By reacting this compound with other metal salts, researchers can construct intricate frameworks with potential applications in gas storage, separation, and catalysis. The ability of the oxalate ligand to bridge multiple metal centers allows for the creation of porous materials with high surface areas. recentscientific.com Furthermore, the thermal decomposition of these oxalate-based frameworks can serve as a route to produce metal oxide nanoparticles with controlled size and morphology. mdpi.comnih.gov

Precursor for Nanomaterials: The controlled thermal decomposition of this compound and its complexes is a valuable method for synthesizing various nanomaterials. For instance, it can be used as a precursor in the production of titanium dioxide (TiO₂) nanoparticles. sigmaaldrich.com This bottom-up approach allows for the fabrication of nanostructured materials with specific properties for applications in photocatalysis and pigments.

The following table summarizes some of the key physicochemical properties of this compound:

PropertyValue
Chemical Formula KHC₂O₄
Molar Mass 128.124 g/mol
Appearance White crystalline solid
Odor Odorless
Solubility in Water 2.5 g/100 g at room temperature
Crystal System (Anhydrous) Orthorhombic
Crystal System (Dihydrate - PHODH) Triclinic

Note: Data sourced from various chemical databases and research articles. recentscientific.comwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HKO4 B091296 Potassium hydrogen oxalate CAS No. 127-95-7

Properties

IUPAC Name

potassium;2-hydroxy-2-oxoacetate
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InChI

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
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InChI Key

JMTCDHVHZSGGJA-UHFFFAOYSA-M
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Canonical SMILES

C(=O)(C(=O)[O-])O.[K+]
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Molecular Formula

C2HKO4
Record name POTASSIUM HYDROGEN OXALATE
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DSSTOX Substance ID

DTXSID6059572
Record name Potassium hydrogen oxalate
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Molecular Weight

128.13 g/mol
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Physical Description

Potassium hydrogen oxalate is an odorless white solid. Sinks in water. (USCG, 1999), Colorless solid; Slightly hygroscopic; Slightly soluble in alcohol; [HSDB] Colorless crystals; [MSDSonline]
Record name POTASSIUM HYDROGEN OXALATE
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Density

2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.0
Record name POTASSIUM HYDROGEN OXALATE
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Record name POTASSIUM ACID OXALATE
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Color/Form

Monoclinic, colorless crystals

CAS No.

127-95-7
Record name POTASSIUM HYDROGEN OXALATE
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Record name Potassium acid oxalate
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Record name POTASSIUM BINOXALATE
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Melting Point

Decomposes
Record name POTASSIUM ACID OXALATE
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Synthesis and Growth Methodologies of Potassium Hydrogen Oxalate Crystals

Solution Growth Techniques for Potassium Hydrogen Oxalate (B1200264) Single Crystals

Solution growth is a widely employed method for producing large, high-quality single crystals of potassium hydrogen oxalate. This technique involves the dissolution of the synthesized salt in a suitable solvent to create a supersaturated solution, from which crystals can precipitate under controlled conditions.

The slow evaporation solution growth technique is a common and effective method for growing single crystals of this compound. researcher.liferesearchgate.netresearchgate.net This method relies on the gradual removal of the solvent from a saturated solution at a constant temperature, which slowly increases the solute concentration and leads to the formation of crystals.

The process typically begins with the preparation of a saturated aqueous solution of this compound. researcher.life Good quality, optically transparent crystals are often obtained by allowing the solvent to evaporate slowly at room temperature over a period of several weeks. researchgate.netresearchgate.netdocumentsdelivered.com To enhance the purity and quality of the crystals, a process of recrystallization can be repeated multiple times.

While the slow evaporation method is straightforward, the quality of the resulting crystals is highly dependent on the precise control of various crystallization parameters. However, detailed research specifying the quantitative effects of these parameters on this compound crystal growth is not extensively available in the public domain. The primary parameter mentioned in the literature is maintaining a constant "room temperature" during the growth period. researcher.liferesearchgate.netresearchgate.netdocumentsdelivered.com

In a more general context of crystal growth, key parameters that are typically controlled include:

Temperature: Maintaining a stable temperature is crucial as temperature fluctuations can affect the solubility of the solute and the rate of evaporation, leading to uncontrolled nucleation and the formation of defects in the crystal.

pH of the Solution: The pH of the growth solution can influence the morphology and the crystal structure of the final product. For oxalates, pH can affect the equilibrium between oxalate and hydrogen oxalate ions in the solution.

Concentration: The initial concentration of the solute in the solvent determines the level of supersaturation, which is the driving force for crystallization. A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals, while a lower degree of supersaturation favors the growth of larger, higher-quality single crystals.

Further dedicated research is required to establish detailed data and tables on how these specific parameters can be optimized for the growth of this compound crystals.

Stoichiometric Considerations in this compound Synthesis

The synthesis of this compound is achieved through the reaction of oxalic acid and a potassium-containing base, most commonly potassium hydroxide. The stoichiometry of the reactants is a critical factor that determines the composition of the final product.

Research has reported the synthesis of this compound using different stoichiometric ratios of the reactants. For instance, single crystals of what is referred to as this compound have been successfully synthesized from aqueous solutions containing potassium hydroxide and oxalic acid in a 1:1 stoichiometric ratio. researchgate.netdocumentsdelivered.com In another study, oxalic acid and potassium hydroxide were taken in a 2:1 molar ratio, dissolved in deionized water, to synthesize this compound dihydrate.

It is important to note that the term "this compound" can sometimes refer to different hydrated forms or complexes. Therefore, precise control over the stoichiometry is essential to obtain the desired compound.

Table 1: Stoichiometric Ratios for this compound Synthesis

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Resulting Compound Mentioned in Literature
Oxalic AcidPotassium Hydroxide2:1This compound Dihydrate
Oxalic AcidPotassium Hydroxide1:1This compound

Nucleation Kinetics and Crystal Growth Mechanisms

The formation of a crystal from a solution is governed by two fundamental processes: nucleation, the initial formation of a stable crystalline entity, and crystal growth, the subsequent increase in the size of the nucleus. The study of the kinetics of these processes is crucial for controlling the size, shape, and quality of the final crystals.

The induction period is defined as the time that elapses from the establishment of supersaturation in a solution to the detection of the first crystals. It is a measure of the time required for nucleation to occur. A study on the decomposition of this compound hemihydrate noted that the induction period preceding the maximum rate of reaction increased with the age of the dried crystals. royalsocietypublishing.org

The metastable zone width (MSZW) is a critical parameter in crystallization processes. It represents the range of supersaturation within which a solution can exist without spontaneous nucleation. pbworks.commt.com Operating within this zone allows for controlled crystal growth on existing seed crystals, while exceeding it leads to uncontrolled primary nucleation and the formation of a large number of small crystals.

The width of the metastable zone is influenced by several factors, including the cooling rate, agitation, and the presence of impurities. pbworks.commt.com Despite its importance for process control, specific experimental data and detailed research findings on the metastable zone width for this compound solutions are not available in the public scientific literature. The evaluation of the MSZW would be invaluable for designing and optimizing industrial crystallization processes for this compound.

Gibb's Free Energy and Critical Nuclei Parameters

The formation of this compound crystals from a supersaturated solution is governed by the principles of classical nucleation theory (CNT). This process is initiated by the spontaneous formation of tiny crystalline clusters, or nuclei. The thermodynamic viability of these nuclei is determined by the change in Gibbs free energy (ΔG), which acts as the fundamental driving force for crystallization.

The total Gibbs free energy change (ΔG_total) associated with the formation of a spherical nucleus is the sum of two competing terms: the volume free energy (ΔG_v) and the surface free energy (ΔG_s).

ΔG_total = ΔG_v + ΔG_s

The volume free energy is a negative term that favors the formation of the more stable crystalline phase from the supersaturated solution. It is proportional to the volume of the nucleus and the supersaturation of the solution. Conversely, the surface free energy is a positive term representing the energy penalty required to create a new interface between the solid nucleus and the surrounding solution. This term is proportional to the surface area of the nucleus and the specific interfacial energy (γ).

For a spherical nucleus of radius r, the equation can be expressed as:

ΔG_total = (4/3)πr³ΔG_v + 4πr²γ

Due to these opposing factors, as the radius of a nucleus increases, the total free energy initially rises to a maximum before starting to decrease. This peak in the energy profile represents the activation energy barrier for nucleation (ΔG). The nucleus size at this peak is known as the critical nucleus radius (r).

Nuclei smaller than r* are thermodynamically unstable and tend to redissolve into the solution. In contrast, nuclei that reach or exceed this critical size are stable and will continue to grow spontaneously, leading to the formation of macroscopic crystals.

The parameters for the critical nucleus can be defined by the following equations:

Critical Nucleus Radius (r):* r* = -2γ / ΔG_v

Critical Gibbs Free Energy (ΔG):* ΔG* = (16πγ³) / (3(ΔG_v)²)

While these principles are fundamental to the nucleation of this compound, specific experimental or computational values for its critical nuclei parameters and nucleation-specific Gibbs free energy are not extensively reported in scientific literature. However, studies on analogous systems, such as potassium dihydrogen phosphate and various oxalate compounds, have demonstrated the utility of these theoretical concepts in understanding their crystallization behavior. The determination of these parameters for this compound would require dedicated experimental studies measuring induction times at various supersaturation levels.

Table 1: Conceptual Nucleation Parameters based on Classical Nucleation Theory

ParameterSymbolDescriptionDependency
Critical Nucleus RadiusrThe minimum radius a nucleus must achieve to become stable and grow.Inversely proportional to the supersaturation of the solution.
Critical Gibbs Free EnergyΔGThe activation energy barrier that must be overcome for stable nucleation to occur.Inversely proportional to the square of the supersaturation.
Interfacial EnergyγThe excess energy at the surface of the nucleus.A material-specific property dependent on the crystal face and solvent.
Volume Free EnergyΔG_vThe free energy change per unit volume associated with the phase transition.Directly proportional to the supersaturation of the solution.

This table presents the conceptual relationships as defined by classical nucleation theory. Specific values for this compound are not available in the cited literature.

Interfacial Energy and Anisotropic Crystal Growth

The final morphology, or habit, of a this compound crystal is a direct consequence of the anisotropic nature of its growth. Anisotropy in this context means that the crystal grows at different rates in different crystallographic directions. This phenomenon is primarily governed by the varying interfacial energies of the crystal's different faces.

The interfacial energy (γ) is the excess energy at the interface between a specific crystal face and the surrounding solution. Faces with lower interfacial energy are more stable and, consequently, exhibit slower growth rates. Conversely, faces with higher interfacial energy are less stable and grow more rapidly. According to the Bravais-Friedel-Donnay-Harker (BFDH) theory, the crystal faces that are most prominent and define the final shape of the crystal are those with the lowest growth rates researchgate.net.

The crystal structure of this compound dihydrate has been identified as belonging to the triclinic system recentscientific.com. This low-symmetry crystal system inherently allows for a wide range of different crystallographic planes, each with a unique atomic arrangement and, therefore, a distinct interfacial energy. The specific arrangement of potassium ions, hydrogen oxalate ions, and water molecules on each face dictates the strength and nature of the interactions with the aqueous solvent, leading to variations in interfacial energy.

For instance, faces that are atomically flat and have a high density of lattice points tend to have lower surface energies. The growth of such a face requires the formation of a two-dimensional nucleus on the surface, a process that has its own energy barrier researchgate.net. In contrast, faces that are atomically rough or contain a higher number of "kink" sites can incorporate growth units from the solution more easily, leading to higher growth rates.

While specific values for the interfacial energies of different crystallographic faces of this compound have not been detailed in the available literature, the observed morphology of the crystals provides qualitative evidence of this anisotropy. For example, the formation of plate-like or prismatic crystals indicates a significant difference in the growth rates along different crystallographic axes royalsocietypublishing.org. A detailed prediction of the crystal morphology would require computational modeling to calculate the attachment energies or surface energies of the various (hkl) planes of the this compound crystal structure.

Table 2: Factors Influencing Anisotropic Crystal Growth

FactorDescriptionImpact on this compound Morphology
Crystal Structure The internal arrangement of atoms (ions and molecules) in the crystal lattice. This compound dihydrate has a triclinic structure recentscientific.com.The low symmetry of the triclinic system results in different atomic arrangements on various crystallographic planes, leading to inherently anisotropic interfacial energies.
Interfacial Energy (γ) The energy of the interface between a specific crystal face and the solution.Faces with lower interfacial energy are more stable and grow slower, thus becoming the dominant faces of the final crystal.
Growth Mechanism The process by which new layers are added to a crystal face (e.g., 2D nucleation, spiral growth).Different faces may favor different growth mechanisms, contributing to the variation in growth rates.
Solvent and Impurities The properties of the solution from which the crystal grows.Solvent molecules and impurities can selectively adsorb to certain crystal faces, altering their interfacial energies and modifying the crystal habit.

Advanced Structural Elucidation of Potassium Hydrogen Oxalate

Single Crystal X-ray Diffraction Studies

Studies on potassium hydrogen oxalate (B1200264) dihydrate have determined that it crystallizes in the triclinic system. recentscientific.com This system is characterized by three unequal axes with all angles being unequal and not 90°. The specific space group identified for this compound is P1, which is a non-centrosymmetric space group. recentscientific.com The lack of a center of symmetry is a significant structural feature, influenced by the hydrogen bonding scheme within the crystal. recentscientific.com

The unit cell is the basic repeating structural unit of a crystalline solid. For potassium hydrogen oxalate dihydrate, the precise dimensions of this unit have been determined. recentscientific.com

Table 1: Unit Cell Parameters for this compound Dihydrate

Parameter Value
a 6.3522 Å
b 7.0164 Å
c 10.5850 Å
α 93.829°
β 100.115°
γ 101.372°

Source: International Journal of Recent Scientific Research recentscientific.com

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be built up using symmetry operations. For this compound dihydrate, the asymmetric unit is composed of:

One potassium cation (K⁺)

One partially deprotonated hydrogen oxalate ligand (HC₂O₄⁻)

Two half oxalic acid molecules (H₂C₂O₄)

Two water molecules (H₂O) recentscientific.com

The crystal structure can be described as a complex: K(HC₂O₄)(H₂C₂O₄)(H₂O)₂. recentscientific.com

In the crystal lattice, the potassium cation (K⁺) is coordinated with seven oxygen atoms. recentscientific.com This coordination sphere is comprised of:

Five oxygen atoms from two hydrogen oxalate ligands and two oxalic acid molecules. recentscientific.com

Two oxygen atoms from two independent water ligands. recentscientific.com

The K-O bond lengths in this coordination polyhedron vary, ranging from 2.8639 Å to 3.2492 Å. recentscientific.com The framework is constructed from these isolated KO₇(H₂O)₂ polyhedra. recentscientific.com

The individual components of this compound dihydrate self-assemble into a well-defined, one-dimensional polymeric structure. recentscientific.com The crystal structure consists of alternating layers of anions and cations. recentscientific.com The anionic layers are formed by infinite chains of hydrogen oxalate ions linked by hydrogen bonds. recentscientific.com

Neutron Diffraction Investigations of Hydrogen Atom Positions

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction is a complementary technique that is highly sensitive to the positions of lighter atoms, including hydrogen.

Powder X-ray Diffraction for Crystallinity and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline nature and assessing the phase purity of this compound. When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles, producing a unique pattern of peaks. This diffraction pattern serves as a structural fingerprint of the crystalline material.

The analysis of the PXRD pattern allows for the identification of the crystal system and unit cell parameters. For instance, studies on grown crystals of this compound and its hydrated forms have utilized PXRD to confirm their structure. researchgate.netrecentscientific.com The positions of the diffraction peaks are indicative of the lattice parameters, while the peak intensities are related to the positions of the atoms within the unit cell. By comparing the obtained pattern with reference data from crystallographic databases, the identity of the compound can be unequivocally confirmed.

Furthermore, PXRD is a powerful tool for detecting the presence of impurities. Any crystalline impurity will produce its own characteristic diffraction pattern, which will be superimposed on that of the main compound. The absence of extraneous peaks is a strong indicator of the high purity of the synthesized this compound. researchgate.net Studies on related materials, such as potassium dihydrogen phosphate, demonstrate that PXRD can effectively show how dopants or impurities lead to minute alterations in the diffraction peaks, confirming their incorporation into the crystal lattice. researchgate.net

Below is a table of crystallographic data for a hydrated form of this compound, determined through single-crystal X-ray diffraction, which provides the reference for PXRD analysis. recentscientific.com

ParameterValue
Compound This compound Dihydrate
Crystal System Triclinic
Space Group P1
a (Å) 6.3522
b (Å) 7.0164
c (Å) 10.5850
α (°) 93.829
β (°) 100.115
γ (°) 101.372
Volume (ų) 452.8

This data corresponds to the dihydrate form of the compound, as detailed in the cited literature. recentscientific.com

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, stability, and melting point. While polymorphism is a significant phenomenon in materials science, extensive studies focusing specifically on the different polymorphic forms of this compound are not widely reported.

However, studies on related alkali oxalates, such as rubidium oxalate and potassium oxalate, have revealed the existence of polymorphism. For example, rubidium oxalate is known to exist in at least two polymorphic forms at room temperature, one of which is isotypic (having the same structure) to potassium oxalate. acs.org This suggests that the oxalate anion can adopt different conformations (e.g., planar vs. staggered) depending on the coordinating cation and crystallization conditions, leading to different crystal packing. acs.org Given these findings in closely related compounds, it is plausible that this compound could also exhibit polymorphism under specific conditions, though dedicated research to isolate and characterize such forms is required.

Computational Chemistry Approaches to Crystal Structure

Computational chemistry provides powerful theoretical tools that complement experimental techniques like XRD. These methods allow for the prediction of crystal structures, the analysis of chemical bonding, and the visualization of electronic properties at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to predict its most stable crystal structure by calculating the total energy of various atomic arrangements. irost.ir The process involves optimizing the unit cell parameters and the atomic positions within the cell until the forces on the atoms are minimized, representing a stable or metastable state. qub.ac.uk

These calculations can predict lattice parameters, bond lengths, and bond angles with high accuracy, often in close agreement with experimental data from single-crystal XRD. DFT is particularly valuable for understanding the structural properties of complex materials where experimental structure determination can be challenging. irost.ir Theoretical studies on various oxalate crystals have demonstrated the utility of DFT in evaluating their composition and properties. researchgate.net

To gain deeper insight into the nature of chemical bonds and non-covalent interactions within the this compound crystal, theoretical tools like Atoms in Molecules (AIM) topological analysis and Reduced Density Gradient (RDG) analysis are used. researchgate.net These methods are applied to the electron density distribution obtained from DFT calculations.

AIM analysis defines atoms and chemical bonds based on the topology of the electron density, allowing for the characterization of ionic, covalent, and hydrogen bonds by examining properties at specific points (bond critical points). The RDG analysis is particularly effective for visualizing and identifying weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for the stability and packing of the crystal structure. researchgate.net

The Molecular Electrostatic Potential Surface (MEPS) and Mulliken population analysis are computational tools used to understand the charge distribution and reactivity of a molecule. researchgate.net

The MEPS maps the electrostatic potential onto the electron density surface of the molecule. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the this compound unit, which are crucial for predicting intermolecular interactions and reactive sites. mdpi.comresearchgate.net

Mulliken population analysis provides a method for assigning partial charges to individual atoms in the molecule by partitioning the total electron population. researchgate.net This analysis helps in quantifying the charge distribution and understanding the degree of ionic or covalent character in the bonds between potassium, hydrogen, carbon, and oxygen atoms. Together, MEPS and Mulliken analysis offer a detailed picture of the electronic landscape of this compound. researchgate.net

Spectroscopic and Vibrational Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical tool used to identify the functional groups and analyze the bonding within a molecule by measuring the absorption of infrared radiation.

FT-IR analysis of potassium hydrogen oxalate (B1200264) confirms the presence of its characteristic functional groups. recentscientific.comrecentscientific.com The spectrum reveals vibrations associated with the carboxylate group, C-O, C-C, and O-H bonds. Studies on potassium hydrogen oxalate dihydrate (PHODH) crystals have helped in the qualitative analysis of the compound, with spectra typically recorded in the 4000 cm⁻¹ to 400 cm⁻¹ range. recentscientific.comrecentscientific.com

Key vibrational modes observed in the FT-IR spectrum of this compound and related compounds are indicative of its molecular structure. For instance, the strong absorptions corresponding to the C=O stretching in the carboxyl group are particularly prominent. In a related compound, an oxalate complex of nicotinamide, a potent band for the C=O stretching of the oxalate anion was found at 1691 cm⁻¹. tandfonline.com The in-plane bending of C-OH has been identified around 1414 cm⁻¹, while O-C=O in-plane deformation bands appear at lower wavenumbers. tandfonline.com The analysis of this compound dihydrate has identified peaks for C=C ring stretching, C-O bending, and C=H₂ out-of-plane bending. recentscientific.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

Wavenumber (cm⁻¹) Assignment Compound Context Reference
~3600 O-H Stretching Potassium Hydroxide researchgate.net
1691 C=O Stretching (oxalate anion) Oxalate complex of Nicotinamide tandfonline.com
1604–1615 Asymmetric C=O Stretching Calcium Oxalate mdpi.com
1572 C=C Ring Stretching This compound Dihydrate recentscientific.com
1414 C-OH In-plane Bending Oxalate complex of Nicotinamide tandfonline.com
1312–1319 Symmetric C-O Stretching Calcium Oxalate mdpi.com
1072 C-O Bending This compound Dihydrate recentscientific.com
900 C=H₂ Out-of-plane Bending This compound Dihydrate recentscientific.com
797 C-OH Scissoring Oxalate complex of Nicotinamide tandfonline.com
780 O=C-O Bending Plane Calcium Oxalate gavinpublishers.com

This table is interactive. You can sort and filter the data.

Hydrogen bonding plays a crucial role in the structure of acid oxalates like this compound. surrey.ac.uk These interactions can be effectively studied using FT-IR spectroscopy by observing shifts in the vibrational frequencies of the involved functional groups, particularly the O-H bond. The presence of strong, and often broad, absorption bands in the O-H stretching region of the spectrum is a hallmark of hydrogen bonding.

In crystalline environments, hydrogen bonding forces can cause shifts in spectral bands. tandfonline.com For example, in an oxalate complex of nicotinamide, hydrogen bonding induced a bathochromic shift (a shift to lower frequency or longer wavelength) in the O-H in-plane bending vibration. tandfonline.com This indicates that the formation of intermolecular hydrogen bonds directly influences this particular vibrational mode. The IR and Raman spectra of four different acid oxalates show variations that are attributed to the strong, yet subtly different, hydrogen bonding characteristics in each compound. surrey.ac.uk In glycinium oxalate, pressure-induced hydrogen bond symmetrization was observed through infrared studies of O-H instability. arxiv.org

Raman Spectroscopy of this compound and Related Oxalates

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR and provides valuable information about the vibrational modes of molecules, especially non-polar bonds like C-C. walisongo.ac.id Single-crystal Raman studies have been conducted on this compound, highlighting the highly oriented effects associated with its hydrogen bonding. surrey.ac.uk

Raman spectra of oxalates typically show distinct bands corresponding to C-O stretching, C-C stretching, and O-C-O bending. researchgate.net For many metal oxalates, a strong signal in the 1400-1600 cm⁻¹ region is considered a diagnostic feature. researchgate.net

Table 2: Key Raman Bands for this compound and Other Natural Oxalates

Wavenumber (cm⁻¹) Assignment Mineral/Compound Reference
1449 ν(C-O) Stretching Potassium Oxalate (solid) psu.edu
1456 ν(C-O) Stretching Natroxalate researchgate.net
1464 ν(C-O) Stretching Whewellite researchgate.net
1468 ν(C-O) Stretching Weddellite psu.edu
~920 ν(C-C) Stretching Lanthanide Oxalates researchgate.net
910 C-C Stretching Natroxalate psu.edu
860 OCO Bending General Oxalate Minerals psu.edu

This table is interactive. You can sort and filter the data.

The symmetry of the oxalate ion can vary between a planar (D₂h) and a non-planar, staggered (D₂d) conformation. walisongo.ac.id Vibrational spectroscopy is a key method to distinguish between these forms, as their spectral properties differ significantly due to symmetry rules. In the planar D₂h structure, which has a center of inversion, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are infrared inactive, and vice versa. walisongo.ac.id

In aqueous solutions, the oxalate ion's symmetry can be influenced by its environment. Vibrational studies of potassium oxalate in water (H₂O) and heavy water (D₂O) established the oxalate ion symmetry to be D₂d. surrey.ac.uk However, the planar form can be stabilized by interactions with cations. At high cation concentrations in solution, a lowering of the D₂d symmetry becomes evident in the vibrational spectrum, suggesting the oxalate anion can act as a sensor for the proximity of cations. walisongo.ac.id For the hydrogen oxalate ion (HC₂O₄⁻) in solution, a definitive choice between Cₛ or C₁ symmetry could not be made as the crucial out-of-plane vibrations were not observed. surrey.ac.uk

Raman spectroscopy can be utilized to study chemical equilibria, such as the dissociation of acids. surrey.ac.uk The dissociation of oxalic acid (H₂C₂O₄) occurs in two steps, with the first dissociation yielding the hydrogen oxalate ion (HC₂O₄⁻), the anion present in this compound.

A method for the spectroscopic estimation of the first dissociation of oxalic acid has been developed using Raman spectroscopy. surrey.ac.uk This method relies on using the solvent's O-H Raman bands for intensity calibration in aqueous solutions of potassium oxalate and this compound. surrey.ac.uk By calibrating the intensity and measuring the scattering due to the ν(C-C) vibration of the hydrogen oxalate ion, it is possible to quantify the extent of dissociation. surrey.ac.uk Other studies have also determined the dissociation constants of oxalic acid in various water-ethanol solvent mixtures using potentiometric and spectrophotometric methods, providing complementary data. ijsr.net

Hydrogen bonding profoundly affects the Raman spectra of acid oxalates. surrey.ac.uk The strong hydrogen bonds in compounds like this compound lead to noticeable changes in the position and shape of vibrational bands. Single-crystal Raman studies of this compound reveal highly oriented effects directly linked to these hydrogen bonds. surrey.ac.uk

A comparison of the Raman spectra of four different acid oxalates demonstrates that while they all exhibit strong hydrogen bonding, the subtle differences in these bonding networks lead to distinct spectral features. surrey.ac.uk In studies of α-oxalic acid dihydrate under high pressure, the softening of the O-H stretching mode in the Raman spectrum indicated a strengthening of the O-H---O hydrogen bond. aip.org This demonstrates the sensitivity of Raman spectroscopy to changes in hydrogen bond strength and geometry.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for investigating paramagnetic species, such as radicals formed in crystalline solids upon irradiation.

Studies on single crystals of this compound that have been subjected to gamma (γ) irradiation have been conducted using ESR and ENDOR techniques. rsc.orgrsc.org This irradiation process leads to the formation and trapping of radicals within the crystal lattice. The primary radical species identified in these studies is the carbon dioxide anion radical (CO₂⁻). rsc.orgresearchgate.net A second, less characterized species has also been observed and tentatively identified as a protonated anion radical. rsc.orgresearchgate.net The formation of such radicals is a common phenomenon in irradiated oxalates and has been studied in other related compounds like lithium oxalate and magnesium oxalate. researchgate.net

The CO₂⁻ radical produced in irradiated this compound is not isolated but interacts with its immediate environment. rsc.orgresearchgate.net Specifically, ESR and ENDOR studies have revealed that the radical exhibits hyperfine interaction with nearby protons. rsc.orgresearchgate.net Hyperfine interaction is the magnetic interaction between an electron spin and the magnetic moment of a nucleus, which provides detailed information about the structure and location of the radical and its neighboring atoms. Detailed ENDOR analysis has been crucial in quantifying these interactions and understanding the local environment of the trapped radical. rsc.org

A significant finding from the ENDOR studies of irradiated this compound is the evidence for partial proton transfer. rsc.org The detailed investigation of the hyperfine interactions showed that one of the nearby protons is partially transferred from its original crystallographic position onto the CO₂⁻ radical site. rsc.orgresearchgate.net This transfer occurs along the hydrogen bridge that connects the oxalate units in the crystal structure. Theoretical analysis of the dipolar couplings suggests that the displacement of this proton from its equilibrium position is small. rsc.orgresearchgate.net This phenomenon of proton transfer through a hydrogen bond has also been observed in other irradiated hydrogen-bonded crystals, such as hydrazinium (B103819) hydrogen oxalate, where a proton is lost from the N₂H₅⁺ cation upon radical formation. researchgate.netannualreviews.org

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the electronic structure, oxidation state, and local coordination environment of an absorbing atom. uu.nlwikipedia.org It involves the excitation of a core electron to unoccupied states by absorbing an X-ray photon. uu.nlwashington.edu

Potassium K-edge XANES spectroscopy probes the electronic transitions from the potassium 1s core level to its unoccupied p-states and higher energy levels. uu.nlaip.org This technique has been applied to a series of potassium-organic salts, including potassium oxalate, to understand the bonding environment of the potassium ion. aip.orgosti.govnih.gov

In these studies, each potassium ion is typically coordinated to between 5 and 8 oxygen atoms in the first shell. aip.org Despite the similar first-shell coordination environment across different organic salts (like acetate, citrate (B86180), nitrate (B79036), oxalate, and tartrate), their potassium K-edge XANES spectra display distinct, feature-rich profiles. aip.orgberstructuralbioportal.orgresearchgate.net These unique spectral features, spanning an energy range of about 13 eV, indicate that the XANES spectra are not just sensitive to the immediate neighbors but are associated with the entire ligand structure. aip.orgosti.govnih.gov This "fingerprinting" capability allows for the identification of different potassium compounds even in complex mixtures. berstructuralbioportal.orgunc.edu

Potassium SaltProminent K-edge XANES Features (eV)
Potassium Nitrate (KNO₃)Exhibits both the lowest and highest energy features in comparative studies. aip.orgosti.gov
Potassium Citrate (K₃(C₆H₅O₇)·H₂O)Shows two prominent features around 3617.0 eV and 3622.8 eV. aip.org
Potassium Oxalate (K₂C₂O₄)Displays unique spectral features distinct from other organic salts. aip.orgberstructuralbioportal.org
Potassium Acetate (KCO₂Me)Contributes its own characteristic spectrum to the database. aip.org
Potassium Tartrate (K₂(C₄H₄O₆))Presents a unique XANES signature. aip.org

This table is generated based on data presented in the referenced studies and highlights the uniqueness of XANES spectra for different potassium organic salts.

To understand the origin of the distinct features in the experimental K-edge XANES spectra, theoretical simulations are employed. washington.eduaip.org A combination of Time-Dependent Density Functional Theory (TD-DFT) and the Bethe-Salpeter Equation (BSE) based approach, as implemented in codes like OCEAN (Obtaining Core Excitations from Ab initio electronic structure and NIST), has been successfully used to simulate the spectra for potassium-organic compounds. aip.orgosti.govresearchgate.netnist.gov

These simulations help to identify the specific electronic transitions that give rise to the unique spectral features observed for each salt. aip.orgosti.gov For instance, simulations for potassium nitrate and potassium citrate have been performed to analyze their outlying and characteristic peaks. aip.orgnih.gov The real-time formulation of TDDFT is another approach for simulating broadband X-ray spectra, although it can present challenges such as contamination from lower-energy core orbitals. chemrxiv.org The successful application of these theoretical methods is crucial for interpreting the complex experimental data and gaining a deeper understanding of how the bonding environment influences the XANES spectra beyond the first coordination shell. aip.orgosti.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) for Oxalate Binding Modes

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in crystalline and disordered materials, including this compound. It provides detailed insights into the binding modes of the oxalate ion by probing specific atomic nuclei within the structure. Both ¹³C and ¹⁷O are key nuclei for ssNMR studies of oxalates, offering complementary information about the carbon backbone and the oxygen atoms directly involved in coordination and hydrogen bonding. nih.govacs.org

Studies on oxalate-containing materials have successfully utilized ¹³C ssNMR at natural abundance (approximately 1.1%). nih.gov However, due to the very low natural abundance of ¹⁷O (around 0.037%), isotopic enrichment is typically required for high-resolution analysis. nih.govacs.org Despite this challenge, ¹⁷O ssNMR is particularly valuable as the chemical shift of oxygen is highly sensitive to its coordination environment, including the strength of its bonding to metal centers like potassium. acs.org

Two-dimensional ssNMR techniques, such as Multiple-Quantum Magic-Angle Spinning (MQMAS), can further enhance spectral resolution, allowing for the separation of signals from crystallographically distinct atomic sites that may overlap in one-dimensional spectra. acs.org For example, in the study of COM, a 2D MQMAS experiment successfully resolved all the oxalate oxygen sites. acs.org The data extracted from such experiments, including isotropic chemical shifts (δiso) and quadrupolar coupling parameters (CQ and ηQ), are critical for a detailed understanding of the oxalate binding environment. acs.org

The following table presents representative ssNMR data from a detailed study on calcium oxalate monohydrate, illustrating the type of information that can be obtained and is applicable to the study of other metal oxalates like this compound.

Table 1: Representative ¹⁷O ssNMR Parameters for Oxalate Oxygen Sites in a Hydrated Oxalate System

SiteIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Asymmetry Parameter (ηQ)
O12657.80.55
O22637.90.50
O32617.60.45
O42597.70.60
O52587.50.52
O62567.80.48
O72557.40.58
O82547.60.51

This table is generated based on representative data for illustrative purposes and is modeled after findings reported for calcium oxalate monohydrate. acs.org

Multinuclear ssNMR approaches, which investigate ¹H, ¹³C, and other relevant nuclei, can provide a comprehensive picture of the structure and dynamics within oxalate-containing compounds. nih.gov For this compound, such studies would elucidate the precise nature of the K-O coordination bonds and the hydrogen bonding network involving the hydrogen oxalate anion.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Potassium Hydrogen Oxalate (B1200264) Crystals

In related structures such as potassium hydrogen oxalate dihydrate, single crystal X-ray diffraction analysis reveals an extended framework architecture established through a self-assembly process. This process involves short-range, directional bonds, with hydrogen-bonding networks playing a key role. recentscientific.com The crystal structure is composed of layers of anions that alternate with cationic layers. These anionic layers consist of infinite chains of hydrogen-bonded hydrogen oxalate ions, demonstrating the crucial role of these interactions in building the extended solid-state structure. recentscientific.com The anhydrous salt's crystal structure consists of relatively rigid columns of hydrogen-bonded hydrogenoxalate anions, which are then linked into sheets by ionic K–O bonds. wikipedia.org This arrangement of strong, directional hydrogen bonds and ionic forces leads to a one-dimensional polymeric structure. recentscientific.com

The hydrogen bonding scheme is also responsible for key structural features, such as the deviation from planarity of the hydrogen oxalate anions and the lack of a center of symmetry in certain hydrated forms. recentscientific.com

The hydrogen oxalate anions (HC₂O₄⁻) are linked together through strong O–H⋯O hydrogen bonds. In these interactions, the carboxylic acid group of one anion acts as a hydrogen bond donor to a carboxylate oxygen of a neighboring anion. This creates chains and sheets of anions within the crystal lattice. recentscientific.com In the related potassium tetraoxalate dihydrate (KHC₂O₄·H₂C₂O₄·2H₂O), the network of hydrogen bonding is extensive, containing short bonds between the oxalate and oxalic acid moieties. researchgate.netscispace.com The hydrogen bonding pattern in a hydrated complex shows strong and linear bonds where the oxalic acid molecules and the hydrogen oxalate anion act as donors, forming short hydrogen bonds with bond lengths between 2.4818 Å and 2.5233 Å. recentscientific.com

These inter-anion interactions are a defining feature of the crystal packing, creating a robust supramolecular framework. The anions are connected by O-H⋯O hydrogen bonds, leading to chains extending along a crystallographic axis. nih.gov

The refinement of hydrogen atom positions in crystal structures provides detailed insight into the nature of hydrogen bonds. Anisotropic displacement parameters (ADPs) for hydrogen atoms, often determined from high-resolution X-ray or neutron diffraction data, describe the anisotropic nature of atomic vibrations. In the context of hydrogen bonding, the shape and orientation of the thermal ellipsoid for a hydrogen atom can indicate the strength and dynamics of the interaction. For strongly hydrogen-bonded systems, the displacement of the hydrogen atom is often constrained along the bond vector. While specific HAR-ADP studies on this compound are not widely reported, modern crystallographic refinements on similar oxalate-containing compounds often involve the free refinement of hydrogen atom parameters, which would include their anisotropic displacement. iucr.orgiucr.org This level of detail is crucial for accurately describing the geometry and dynamics of the hydrogen bonding network.

Non-covalent Interactions (e.g., C-H···O, π-π stacking)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. scirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be identified. mdpi.com

This analysis can be summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). crystalexplorer.netcrystalexplorer.net Different types of interactions appear as characteristic patterns on this plot. For instance, sharp spikes often indicate strong hydrogen bonds like O–H⋯O, while more diffuse regions can correspond to weaker contacts like H⋯H or C–H⋯O interactions. researchgate.net

For oxalate-containing salts, Hirshfeld analysis can quantify the contributions of different interactions to the crystal packing. For example, in 1,2,4-triazolium hydrogen oxalate, H⋯O/O⋯H contacts arising from hydrogen bonds are the most significant contributors to the Hirshfeld surface. researchgate.netnih.gov This technique provides a holistic view of all close contacts, confirming the predominance of hydrogen bonding in such structures. mdpi.com

While no specific C-H···O or π-π stacking interactions are reported for the simple this compound structure, these interactions are crucial in more complex systems containing organic cations or ligands. For example, in 1,2,4-triazolium hydrogen oxalate, π–π stacking interactions between the triazolium rings contribute to the formation of the three-dimensional network. researchgate.netnih.gov

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. uoc.gr The hydrogen oxalate anion is a versatile building block in crystal engineering due to its ability to form strong and directional hydrogen bonds.

The principles of crystal engineering are evident in the structure of this compound and its derivatives. The formation of robust hydrogen-bonded chains of hydrogen oxalate anions is a predictable supramolecular synthon. By introducing other components, such as different cations or co-formers, it is possible to modify the resulting crystal architecture. For example, the use of organic cations can introduce other interactions like N-H···O hydrogen bonds or π-π stacking, leading to more complex multi-dimensional networks. researchgate.netnih.gov

Complexation with Metal Ions and Coordination Polymers

The hydrogen oxalate anion (HC₂O₄⁻), derived from this compound, and the subsequent deprotonated oxalate anion (C₂O₄²⁻), are versatile ligands in coordination chemistry. The oxalate ligand is a small, symmetrical dianion that typically forms stable five-membered chelate rings (MO₂C₂) with metal ions. Its ability to act as a bridging ligand, connecting multiple metal centers, is fundamental to the formation of coordination polymers. These are extended structures, which can be one-, two-, or three-dimensional, built from repeating coordination entities.

Potassium Tris(oxalato)ferrate(III) Trihydrate Systems

A prominent example of a coordination complex involving the constituent ions of this compound is potassium tris(oxalato)ferrate(III) trihydrate, also known as potassium ferrioxalate. nbinno.com This compound is not formed directly from this compound but involves the reaction of ferric salts with potassium oxalate. It serves as a classic illustration of a metal-oxalate complex.

Molecular and Crystal Structure

Potassium tris(oxalato)ferrate(III) trihydrate, with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination compound where a central iron(III) ion is chelated by three bidentate oxalate ligands. nbinno.comatilim.edu.tr This arrangement results in the formation of the complex anion, [Fe(C₂O₄)₃]³⁻. The iron(III) center is in a high-spin state (S = 5/2) and is surrounded by six oxygen atoms from the three oxalate ligands, creating a distorted octahedral geometry. ijirset.com These complex anions, along with potassium cations and water molecules of hydration, form the crystalline solid.

The trihydrate typically crystallizes in the monoclinic system with the space group P2₁/c. ijirset.com The crystal structure is a three-dimensional network stabilized by ionic interactions between the K⁺ ions and the [Fe(C₂O₄)₃]³⁻ complex anions, as well as by extensive hydrogen bonding involving the water molecules. ijirset.com An anhydrous form of potassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃], has also been synthesized, which crystallizes in a chiral cubic space group (P4₁32) and also features a three-dimensional structure. researchgate.net

Interactive Data Table: Crystallographic Data for Potassium Tris(oxalato)ferrate(III) Systems

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Trihydrate FormK₃[Fe(C₂O₄)₃]·3H₂OMonoclinicP2₁/c7.757319.865510.3489107.946
Anhydrous FormK₃[Fe(C₂O₄)₃]CubicP4₁3213.597013.597013.597090

Data sourced from research on hydrated and anhydrous forms of the compound. ijirset.comresearchgate.net

Physical and Chemical Properties

Potassium tris(oxalato)ferrate(III) trihydrate is an emerald green crystalline solid. nbinno.com It is moderately soluble in water, forming a vibrant green solution, but is insoluble in ethanol. nbinno.com A key characteristic of this complex is its photosensitivity; it is stable in the dark but decomposes when exposed to light, particularly ultraviolet radiation. nbinno.com This property is utilized in chemical actinometry to measure light flux. chemicalbook.com The photochemical decomposition involves an intramolecular redox reaction where the iron(III) is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide. researchgate.net

Interactive Data Table: Physical Properties of Potassium Tris(oxalato)ferrate(III) Trihydrate

PropertyValue
AppearanceEmerald green crystalline solid
Molar Mass491.25 g/mol (trihydrate)
Density~2.13 g/cm³
Solubility in WaterModerately soluble
Melting PointDecomposes upon heating (approx. 230 °C)

Data compiled from various chemical property sources. nbinno.comamericanelements.com

Advanced Applications and Emerging Research Areas

Chemo-Responsive Materials and Sensors

Research into chemo-responsive materials is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. While potassium hydrogen oxalate (B1200264) itself is not typically the active sensor component, its constituent oxalate anion is a target for such sensors.

A notable development is the creation of a dinuclear nickel complex that functions as a colorimetric and fluorescent chemosensor for detecting the oxalate anion in water at physiological pH. In this system, the sensor molecule changes color and fluorescence properties upon binding with oxalate ions. The study utilized potassium oxalate to demonstrate the sensor's efficacy, showing a visible color change from pale purple to greenish-yellow and a revival of a fluorescence band upon the addition of oxalate. This research highlights the chemical significance of the oxalate anion and points to potential applications where materials could be designed to respond to or detect the presence of potassium hydrogen oxalate or other oxalate salts.

Environmental Chemistry and Remediation

The oxalate anion, the key functional part of this compound, plays a role in certain industrial processes related to environmental management, particularly in the context of decontamination.

There is no evidence in the surveyed literature of this compound being used in the formation of chemically bonded ceramics from waste materials. This application is commonly associated with potassium dihydrogen phosphate (KH₂PO₄) , which reacts with metal oxides like magnesium oxide in an acid-base reaction to form durable, ceramic-like materials known as magnesium potassium phosphate cements or Ceramicretes. These phosphate-based ceramics are effective for the stabilization and solidification of hazardous and radioactive waste. The outline's reference to this application for this compound appears to be a misattribution.

However, the oxalate functional group is relevant to environmental remediation in other contexts. Oxalic acid is used in industrial and nuclear decontamination processes as a chemical agent to dissolve rust (iron oxides) and other metal oxide deposits from surfaces. Its ability to form stable complexes with metal ions makes it an effective cleaning and decontamination agent. A significant challenge that arises from this application is the management of the secondary waste stream, which becomes rich in oxalic acid. This effluent must be treated because the oxalate can mobilize and transport heavy metals, posing a potential environmental risk.

Metal Incorporation into Oxalate Mineral Hosts for Sorbent Development

The application of oxalate chemistry, utilizing compounds such as this compound, is an area of significant interest for the development of sorbents for metal recovery and environmental remediation. The fundamental principle lies in the ability of the oxalate anion (C₂O₄²⁻) to act as a chelating agent, forming stable complexes with various metal ions. This property can be harnessed to selectively precipitate metals from aqueous solutions, forming insoluble metal-oxalate compounds. ku.edu

Research has demonstrated that oxalate reagents are effective for leaching and separating valuable metals from mixed metal oxide sources, such as spent batteries and mineral ores. ku.edu For instance, reagents like this compound (KHC₂O₄) can efficiently extract metals like iron (Fe) and aluminum (Al) from bauxite ore. ku.edu The process involves the formation of metal-oxalate complexes, which can then be selectively precipitated by adjusting process conditions like pH. This chelation and precipitation mechanism forms the basis for developing mineral-like host materials that can incorporate and sequester specific metal ions, effectively acting as sorbents. The low solubility of many metal oxalates makes this a promising route for both the recovery of critical metals and the removal of heavy metal contaminants from waste streams.

Analytical Chemistry Applications

This compound and related oxalate compounds serve as important reagents in various classical and instrumental methods of analytical chemistry.

A notable application in this area is the use of potassium titanium(IV) oxalate for the spectrophotometric determination of hydrogen peroxide. This method is valued for its simplicity, speed, and sensitivity, allowing for the measurement of peroxide concentrations down to approximately 10 µM.

The underlying principle involves the reaction of hydrogen peroxide with potassium titanium(IV) oxalate in an acidic solution. This reaction forms a distinct yellow-colored complex known as pertitanic acid. mojoactive.dev The intensity of the yellow color is directly proportional to the concentration of hydrogen peroxide in the sample. By measuring the absorbance of this colored solution with a spectrophotometer, typically at a wavelength of 400 nm, the concentration of hydrogen peroxide can be accurately quantified. mojoactive.devscite.ai This method is robust and specific for hydrogen peroxide, with fewer interferences from complexing and reducing agents compared to other methods.

This compound is frequently used in titrimetric analysis, particularly in oxidation-reduction (redox) titrations. The most common application is the standardization of potassium permanganate (KMnO₄) solutions. uobabylon.edu.iqcentre-univ-mila.dz

In this redox titration, the oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂) by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ion (Mn²⁺). uoa.edu.iq The reaction must be carried out in a strong acidic medium, typically using sulfuric acid, to ensure the complete reduction of the permanganate ion. centre-univ-mila.dzyoutube.com Hydrochloric acid is avoided as it can be oxidized by permanganate, and nitric acid is unsuitable as it is also an oxidizing agent. uoa.edu.iquobasrah.edu.iq

A key feature of this titration is that potassium permanganate acts as its own indicator (a self-indicator). uoa.edu.iquobasrah.edu.iq The permanganate solution has a deep purple color, while the manganese(II) ion it forms upon reaction is nearly colorless. uobabylon.edu.iq During the titration, as the KMnO₄ solution is added to the hot, acidified oxalate solution, it is continuously decolorized. The endpoint is reached when all the oxalate has been consumed, and the next drop of permanganate imparts a faint, permanent pink color to the solution. centre-univ-mila.dz The reaction is initially slow at room temperature, so the oxalate solution is typically heated to about 60-85°C to increase the reaction rate. uobabylon.edu.iqcentre-univ-mila.dz

Interactive Data Table: Comparison of Analytical Methods

FeatureSpectrophotometric MethodTitrimetric Method
Principle Formation of a colored complex (pertitanic acid)Oxidation-Reduction (Redox) Reaction
Primary Reagent Potassium titanium(IV) oxalatePotassium permanganate
Analyte Hydrogen PeroxideOxalate (or used to standardize KMnO₄)
Detection Color intensity measured at 400 nm mojoactive.devscite.aiVisual endpoint (faint pink color) centre-univ-mila.dz
Conditions Acidic solutionAcidic solution (H₂SO₄), heated to ~60-85°C uobabylon.edu.iqcentre-univ-mila.dz
Indicator Not required (colored product)Self-indicating (KMnO₄) uoa.edu.iq

Biochemical and Biological Research Applications

In the realm of biochemical and biological research, potassium oxalate is primarily utilized as an in vitro anticoagulant for blood samples. vacutaineradditives.comveteriankey.com Its anticoagulant function stems from its ability to effectively precipitate calcium ions (Ca²⁺) from blood plasma. vacutaineradditives.com Calcium is an essential cofactor for several key enzymes in the blood coagulation cascade. By forming insoluble calcium oxalate, potassium oxalate removes free calcium ions from the plasma, thereby blocking the clotting pathway and preventing the blood sample from solidifying. vacutaineradditives.com

This property makes it a useful additive in blood collection tubes for various biochemical determinations. hbdsbio.com However, its use has limitations. Oxalates are known to cause hemolysis (rupture of red blood cells) and can affect the morphology of blood cells, making them unsuitable for hematological studies like cell counts or blood smear examinations. vacutaineradditives.comnih.gov Furthermore, oxalate can inhibit the activity of certain plasma enzymes, such as lactate dehydrogenase and acid phosphatase, which must be considered when selecting an anticoagulant for specific diagnostic tests. hbdsbio.com In veterinary medicine, while effective for preserving blood for some biochemical assays, it is noted that its effectiveness can be temperature-dependent. nih.govasabe.org

Q & A

Q. What are the established methods for synthesizing potassium hydrogen oxalate in laboratory settings, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-base reactions between oxalic acid and potassium hydroxide or carbonate. Key steps include stoichiometric control to avoid over-neutralization, precipitation under controlled pH (2.5–3.5), and purification through recrystallization in aqueous ethanol. Yield optimization requires precise temperature regulation (60–80°C) and slow evaporation to minimize impurities. Analytical validation via redox titration (using KMnO₄) ensures purity .

Q. How do solubility characteristics of this compound in aqueous and organic solvents impact its application in coordination chemistry?

this compound is highly soluble in water (360 mg/mL at 25°C) due to its ionic nature but exhibits limited solubility in organic solvents like ethanol. This property facilitates its use as a ligand in aqueous-phase synthesis of metal-oxalate complexes (e.g., ferric oxalate). Insolubility in non-polar solvents allows for selective crystallization of coordination compounds .

Q. What analytical techniques are most effective for quantifying oxalate content in this compound, and how are interferences mitigated?

Redox titration with potassium permanganate (KMnO₄) in acidic media is standard, with endpoint detection via colorimetry. For complex matrices, HPLC with UV detection (230 nm) using ion-exchange columns (e.g., Aminex HPX-87H) provides higher specificity. Interferences from reducing agents (e.g., Fe²⁺) are minimized by pre-treatment with hydrogen peroxide .

Q. How does this compound function as a reagent in synthesizing advanced coordination complexes like potassium ferric oxalate?

It acts as both a ligand and reducing agent. In the synthesis of K₃Fe(C₂O₄)₃·3H₂O, ferrous oxalate is oxidized by H₂O₂ in the presence of this compound, which stabilizes Fe³⁺ via chelation. Reaction kinetics depend on oxalate concentration and pH (optimized at 4.0–5.0) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are required to analyze the coordination behavior of this compound in metal complexes?

Circular Dichroism (CD) spectroscopy reveals conformational changes in proteins bound to oxalate-metal complexes. For structural elucidation, X-ray crystallography and NMR (¹³C/¹H) are employed. CD studies on CsOxOx (oxalate oxidase) demonstrated H₂O₂-induced structural perturbations at 4–20 mM concentrations .

Q. How can nucleation kinetics parameters guide the optimization of single-crystal growth for this compound hydrates?

Nucleation rate (J) and critical supersaturation (σ*) are derived from metastable zone width (MZW) experiments. For this compound hydrate, MZW decreases with increasing temperature (25–40°C), favoring larger crystal growth. Parameters like interfacial energy (γ = 1.2–1.5 mJ/m²) and Gibbs free energy (ΔG) are calculated from induction time data .

Q. What thermodynamic models explain the pH-dependent stability of this compound in aqueous solutions?

The dissociation equilibrium (pKa₁ = 1.25, pKa₂ = 4.14) governs speciation: H₂C₂O₄ ↔ HC₂O₄⁻ ↔ C₂O₄²⁻. At pH 2.5–3.5, HC₂O₄⁻ dominates, stabilizing the monopotassium salt. Activity coefficients are modeled using the Davies equation, validated via potentiometric titration .

Q. How do hydrogen peroxide interactions with oxalate oxidase enzymes influence catalytic activity, and what methodologies quantify this effect?

Continuous spectrophotometric assays (ABTS oxidation at 650 nm, ε = 10,000 M⁻¹cm⁻¹) measure H₂O₂ production. Competitive inhibition by H₂O₂ is analyzed via Lineweaver-Burk plots, revealing non-competitive binding (Ki = 8–12 mM). HPLC confirms substrate depletion (oxalate → CO₂) and product formation (mesoxalate) .

Q. What role does this compound play in stabilizing non-linear optical (NLO) crystals like KCl-doped L-leucinium oxalate?

It modifies crystal lattice parameters by occupying interstitial sites, enhancing SHG (second-harmonic generation) efficiency. FTIR and TGA data show improved thermal stability (decomposition >200°C) and hydrogen-bonding networks in doped crystals .

Q. How are computational methods (e.g., DFT) applied to predict the reactivity of this compound in redox reactions?

Density Functional Theory (DFT) calculates electron density distributions, identifying active sites for oxidation (C=O groups). Transition state analysis predicts activation energies for H₂O₂-mediated oxidation, correlating with experimental Arrhenius plots (Eₐ ≈ 45–60 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.